

# Technical Guide: Target Identification and Validation for Anticancer Agent 100

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Anticancer agent 100 |           |
| Cat. No.:            | B13918916            | Get Quote |

This document provides a comprehensive technical overview of the methodologies and data supporting the target identification and validation of the novel investigational compound, **Anticancer Agent 100**. The information is intended for researchers and professionals in the field of oncology drug development.

#### **Executive Summary**

Anticancer Agent 100 is a potent and selective small molecule inhibitor demonstrating significant anti-proliferative activity across a range of cancer cell lines. This guide details the systematic approach undertaken to identify its molecular target, validate the mechanism of action, and establish a clear therapeutic rationale. The primary target has been identified as the Receptor Tyrosine Kinase (RTK) "Kinase X," a key driver in several aggressive tumor types.

### **Quantitative Data Summary**

The following tables summarize the key quantitative data for **Anticancer Agent 100**, including its in vitro potency, binding affinity, and cellular activity.

Table 1: In Vitro Kinase Inhibitory Activity of **Anticancer Agent 100** 



| Kinase Target | IC50 (nM) |
|---------------|-----------|
| Kinase X      | 15.2      |
| Kinase Y      | 875.4     |
| Kinase Z      | > 10,000  |
| VEGFR2        | 2,150     |

| EGFR | > 10,000 |

Table 2: Binding Affinity and Cellular Potency

| Parameter                            | Value       | Cell Line                               |
|--------------------------------------|-------------|-----------------------------------------|
| Binding Affinity (Kd) to<br>Kinase X | 25.7 nM     | N/A (Biochemical Assay)                 |
| Cellular IC50 (Proliferation)        | 55.1 nM     | Cancer Cell Line A (Kinase X amplified) |
| Cellular IC50 (Proliferation)        | > 20,000 nM | Normal Cell Line B (Low<br>Kinase X)    |

| Target Engagement (CETSA EC50) | 75.3 nM | Cancer Cell Line A (Kinase X amplified) |

# **Target Identification Workflow**

The strategy for identifying the molecular target of **Anticancer Agent 100** integrated biochemical and cellular approaches to ensure a high degree of confidence. The overall workflow is depicted below.









Click to download full resolution via product page

 To cite this document: BenchChem. [Technical Guide: Target Identification and Validation for Anticancer Agent 100]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13918916#anticancer-agent-100-target-identification-and-validation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com